Crystalline Solid vs. Non-Crystallizable Syrup: tert-Butyl Ester vs. Methyl Ester Intermediate 21 for Rosuvastatin
The tert-butyl ester of the rosuvastatin key intermediate (intermediate 21, derived from the title compound) is obtained as a crystalline solid amenable to purification by crystallization. In contrast, the corresponding methyl ester is reported in multiple independent patent filings as a 'syrup' or 'thick oil' after chromatography, which retains impurities and is unsuitable for large-scale manufacturing [1]. No crystallization temperature or melting point is reported for the methyl ester because it fails to crystallize under standard conditions.
| Evidence Dimension | Physical state and crystallinity of the protected intermediate |
|---|---|
| Target Compound Data | Crystalline white to off-white solid; melting point 105–115 °C (for the title compound as C-2 intermediate) [2] |
| Comparator Or Baseline | Methyl ester of intermediate 21: described as a 'syrup' after column chromatography (US RE37,314E, Example 1-(4)) and as a 'thick oil' (WO03/097614, Example 2, step b) [1] |
| Quantified Difference | Crystalline solid enabling filtration and drying vs. non-crystallizable oil requiring chromatography |
| Conditions | Rosuvastatin side-chain intermediate after Wittig coupling and oxidation; ambient temperature isolation |
Why This Matters
Crystallinity is the decisive factor for industrial-scale purification without chromatography, directly impacting the cost-of-goods, purity, and regulatory compliance of the final API.
- [1] Niddam-Hildesheim, V. et al. Crystalline Rosuvastatin Intermediate. U.S. Patent Application Publication No. US 2007/0123550 A1, paragraphs [0005]–[0008]. View Source
- [2] NBInno. Rosuvastatin Calcium Intermediate C-2: Technical Specifications. 2025. View Source
